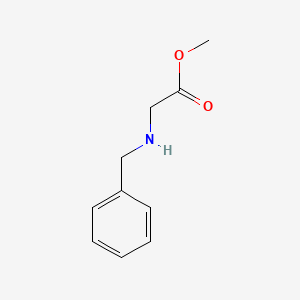Methyl 2-(benzylamino)acetate
CAS No.: 53386-64-4
Cat. No.: VC7804545
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53386-64-4 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | methyl 2-(benzylamino)acetate |
| Standard InChI | InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
| Standard InChI Key | UAWVZBDVSNLPDT-UHFFFAOYSA-N |
| SMILES | COC(=O)CNCC1=CC=CC=C1 |
| Canonical SMILES | COC(=O)CNCC1=CC=CC=C1 |
Introduction
Chemical and Physical Properties
Methyl 2-(benzylamino)acetate exhibits distinct physicochemical characteristics critical for its handling and application in laboratory settings. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.216 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 259.6 ± 23.0 °C |
| Flash Point | 110.8 ± 22.6 °C |
The compound’s density and boiling point reflect its moderate polarity and stability under standard conditions . Its flash point indicates flammability, necessitating precautions during storage and handling.
Synthesis and Reaction Conditions
The synthesis of methyl 2-(benzylamino)acetate is achieved through acid-catalyzed esterification. A widely reported method involves the reaction of -benzyl glycine with hydrochloric acid in a methanol-dioxane system :
Reaction Equation:
Optimized Conditions:
-
Reactants: -Benzyl glycine (500 mg, 3.0 mmol), methanol (6 mL), 4M HCl in dioxane (4 mL).
-
Temperature: Room temperature.
-
Duration: Overnight stirring.
This method avoids complex purification steps, as the hydrochloride salt precipitates directly. The use of dioxane as a co-solvent enhances reagent solubility and reaction efficiency.
Applications in Organic Synthesis
Methyl 2-(benzylamino)acetate’s bifunctional structure makes it valuable for constructing complex molecules:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume